Benzoic acid, 2-[(2-thienylmethylene)amino]-
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Overview
Description
Benzoic acid, 2-[(2-thienylmethylene)amino]- is an organic compound with the molecular formula C12H9NO2S. It is characterized by the presence of a benzoic acid moiety linked to a thienylmethyleneamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid derivatives with thienylmethyleneamine. One common method is the reaction of 2-aminobenzoic acid with 2-thienylmethyleneamine under acidic conditions, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-thienylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Benzoic acid, 2-[(2-thienylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-thienylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-: Similar structure but lacks the thienylmethylene group.
Benzoic acid, 2-mercapto-: Contains a thiol group instead of the thienylmethylene group.
Benzoic acid, 2-hydroxy-: Features a hydroxyl group in place of the thienylmethylene group.
Uniqueness
Benzoic acid, 2-[(2-thienylmethylene)amino]- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
18210-06-5 |
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Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
InChI Key |
SLCJMCQWOJDDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CS2 |
Origin of Product |
United States |
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